Anidulafungin Anidulafungin Anidulafungin is a semisynthetic echinocandin anti-fungal drug. It is active against Aspergillus and Candida species and is used for the treatment of invasive candidiasis. It is an azamacrocycle, a heterodetic cyclic peptide, a semisynthetic derivative, an echinocandin and an antibiotic antifungal drug.
Anidulafungin or Eraxis is an anti-fungal drug manufactured by Pfizer that gained approval by the Food and Drug Administration (FDA) in February 21, 2006; it was previously known as LY303366. There is preliminary evidence that it has a similar safety profile to caspofungin.
Anidulafungin is an Echinocandin Antifungal.
Anidulafungin is a natural product found in Streptomyces with data available.
Anidulafungin is a cyclic lipopeptide echinocandin derivative with antifungal activity. Anidulafungin inhibits 1,3 beta-D-glucan synthase, an enzyme involved in fungal cell wall synthesis, resulting in cell lysis and death. This agent is active against Candida species and Aspergillus. (NCI04)
Echinocandin antifungal agent that is used in the treatment of CANDIDEMIA and CANDIDIASIS.
Brand Name: Vulcanchem
CAS No.: 166663-25-8
VCID: VC0518914
InChI: InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1
SMILES: CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O
Molecular Formula: C58H73N7O17
Molecular Weight: 1140.2 g/mol

Anidulafungin

CAS No.: 166663-25-8

VCID: VC0518914

Molecular Formula: C58H73N7O17

Molecular Weight: 1140.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Anidulafungin - 166663-25-8

Description

Anidulafungin is a semi-synthetic echinocandin antifungal drug, known by its trade names Eraxis and Ecalta. It was previously referred to as LY303366 . This compound is used primarily for treating invasive Candida infections, including candidemia and esophageal candidiasis . Anidulafungin's mechanism of action involves inhibiting the enzyme glucan synthase, which is crucial for the synthesis of 1,3-β-D-glucan, a key component of the fungal cell wall . This inhibition leads to osmotic instability and ultimately results in fungal cell death .

Mechanism of Action

Anidulafungin selectively targets fungal cells by inhibiting the glucan synthase enzyme complex, specifically the components FKS1 and GSC2 in Aspergillus and Candida species, respectively . This specificity is beneficial as it does not affect mammalian cells, reducing potential side effects . The drug's efficacy against various Candida species, including Candida albicans, Candida glabrata, Candida tropicalis, Candida parapsilosis, and Candida krusei, has been demonstrated in clinical studies .

Volume of Distribution and Protein Binding

Anidulafungin has a volume of distribution ranging from 30 to 50 liters, indicating its ability to distribute throughout the body . It is highly bound to plasma proteins, with reported values ranging from 84% to 99% . This high protein binding suggests that anidulafungin is primarily confined to the bloodstream and tissues.

Elimination Half-Life

The elimination half-life of anidulafungin is approximately 24 hours, allowing for once-daily dosing . Unlike many other antifungals, anidulafungin does not rely on hepatic or renal excretion for its elimination. Instead, it undergoes chemical degradation to inactive forms at body pH and temperature .

Clinical Efficacy

Anidulafungin has been shown to be effective in treating candidemia and invasive candidiasis. A study involving 539 patients demonstrated a global response success rate of 76.4% at the end of intravenous treatment . The drug is also effective against a broad range of Candida species, including non-albicans species like C. glabrata and C. krusei .

Combination Therapy

Anidulafungin has been explored in combination with other antifungal agents, such as voriconazole, for treating invasive aspergillosis. A Phase III clinical trial indicated that combination therapy resulted in a lower all-cause mortality rate compared to monotherapy with voriconazole .

Safety and Adverse Events

Common adverse events associated with anidulafungin include infusion-related reactions such as rash, urticaria, flushing, pruritus, dyspnea, bronchospasm, and hypotension . Despite these potential side effects, anidulafungin is generally well-tolerated and can be used in patients with hepatic or renal impairment due to its unique elimination pathway .

Table 2: Common Candida Species Treated with Anidulafungin

SpeciesPrevalence
Candida albicans47.9%
Candida glabrata21.0%
Candida tropicalis13.7%
Candida parapsilosis13.2%
Candida krusei3.5%

Table 3: Clinical Efficacy of Anidulafungin

OutcomeValue
Global Response Success Rate76.4%
All-Cause Mortality at Day 1413.0%
All-Cause Mortality at Day 2819.1%

References:
- DrugBank: Anidulafungin.
- PMC: Efficacy of anidulafungin in 539 patients with invasive candidiasis.
- PubMed: Efficacy of anidulafungin in 539 patients with invasive candidiasis.
- Science.gov: Replacement therapy CRRT.
- Wikipedia: Anidulafungin.
- PMC: Safety, Efficacy and Pharmacokinetics of Anidulafungin in Patients.
- Pfizer: Top-Line Results of a Phase 3 Clinical Trial.
- Repositório Aberto UP: Rapid flow cytometry test.
- EMA: Ecalta Product Information.
- PubMed: Evaluation of an early step-down strategy.
- IDSA: Clinical Practice Guideline for Aspergillosis.
- Australian Prescriber: Anidulafungin.

CAS No. 166663-25-8
Product Name Anidulafungin
Molecular Formula C58H73N7O17
Molecular Weight 1140.2 g/mol
IUPAC Name N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide
Standard InChI InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1
Standard InChIKey JHVAMHSQVVQIOT-MFAJLEFUSA-N
Isomeric SMILES CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O
SMILES CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O
Canonical SMILES CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O
Appearance Solid powder
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Practically insoluble
5.64e-02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-((4R,5R)-4,5-Dihydroxy-N2-((4''-(pentyloxy)(1,1':4',1''-terphenyl)-4-yl)carbonyl)-L-ornithine)-echinocandin B
anidulafungin
Eraxis
LY 303366
LY-303366
LY303366
Reference 1: Hinske LC, Weis F, Heyn J, Hinske P, Beiras-Fernandez A. The role of micafungin and anidulafungin in the treatment of systemic fungal infections: applications and patents for two novel echinocandins. Recent Pat Antiinfect Drug Discov. 2012 Apr;7(1):1-7. Review. PubMed PMID: 22044354. 2: George J, Reboli AC. Anidulafungin: when and how? The clinician's view. Mycoses. 2012 Jan;55(1):36-44. doi: 10.1111/j.1439-0507.2011.02052.x. Epub 2011 Jun 13. Review. PubMed PMID: 21668526. 3: Wilke M. Treatment and prophylaxis of invasive candidiasis with anidulafungin, caspofungin and micafungin and its impact on use and costs: review of the literature. Eur J Med Res. 2011 Apr 28;16(4):180-6. Review. PubMed PMID: 21486732; PubMed Central PMCID: PMC3352074. 4: Glöckner A. Treatment and prophylaxis of invasive candidiasis with anidulafungin, caspofungin and micafungin:review of the literature. Eur J Med Res. 2011 Apr 28;16(4):167-79. Review. PubMed PMID: 21486731; PubMed Central PMCID: PMC3352073. 5: Kofla G, Ruhnke M. Pharmacology and metabolism of anidulafungin, caspofungin and micafungin in the treatment of invasive candidosis: review of the literature. Eur J Med Res. 2011 Apr 28;16(4):159-66. Review. PubMed PMID: 21486730; PubMed Central PMCID: PMC3352072. 6: Tapısız A. Anidulafungin: is it a promising option in the treatment of pediatric invasive fungal infections? Expert Rev Anti Infect Ther. 2011 Mar;9(3):339-46. doi: 10.1586/eri.11.7. Review. PubMed PMID: 21417873. 7: Mayr A, Aigner M, Lass-Flörl C. Anidulafungin for the treatment of invasive candidiasis. Clin Microbiol Infect. 2011 Mar;17 Suppl 1:1-12. doi: 10.1111/j.1469-0691.2010.03448.x. Review. PubMed PMID: 21251147. 8: Kuti EL, Kuti JL. Pharmacokinetics, antifungal activity and clinical efficacy of anidulafungin in the treatment of fungal infections. Expert Opin Drug Metab Toxicol. 2010 Oct;6(10):1287-300. doi: 10.1517/17425255.2010.518143. Review. PubMed PMID: 20822479. 9: Lanternier F, Lortholary O. [Anidulafungin: a new therapeutic option in systemic candidiasis]. Med Mal Infect. 2010 Aug;40(8):440-8. doi: 10.1016/j.medmal.2009.12.002. Epub 2010 Jan 21. Review. French. PubMed PMID: 20096516. 10: Menichetti F. Anidulafungin, a new echinocandin: effectiveness and tolerability. Drugs. 2009;69 Suppl 1:95-7. doi: 10.2165/11315570-000000000-00000. Review. PubMed PMID: 19877741.
PubChem Compound 166548
Last Modified Aug 15 2023

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